Physical and Chemical Properties of 5-Chloroquinolin-6-amine: A Technical Guide for Drug Development
Physical and Chemical Properties of 5-Chloroquinolin-6-amine: A Technical Guide for Drug Development
Executive Summary & Scaffold Significance
In modern medicinal chemistry, the rational design of kinase inhibitors and anti-infective agents relies heavily on privileged scaffolds. 5-Chloroquinolin-6-amine (CAS: 778516-03-3) has emerged as a highly versatile bifunctional building block. The quinoline core naturally intercalates into ATP-binding pockets, while the specific substitution pattern at the C5 (chloro) and C6 (amino) positions provides a unique mix of electronic modulation and steric locking.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and standardized experimental workflows required to successfully utilize 5-chloroquinolin-6-amine in drug discovery pipelines.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 5-chloroquinolin-6-amine is critical for predicting its behavior in both synthetic reactions and biological assays .
| Property | Value | Mechanistic Implication |
| IUPAC Name | 5-chloroquinolin-6-amine | Standardized nomenclature for structural tracking. |
| CAS Registry Number | 778516-03-3 | Primary identifier for commercial sourcing. |
| Molecular Formula | C9H7ClN2 | Dictates isotopic distribution in mass spectrometry. |
| Molecular Weight | 178.62 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Exact Mass | 178.0298 Da | Target mass for high-resolution MS validation. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Excellent for passive membrane permeability (well below the 140 Ų limit). |
| Hydrogen Bond Donors | 1 (-NH2) | Enables targeted interactions with kinase hinge regions. |
| Hydrogen Bond Acceptors | 2 (Quinoline N, -NH2) | Facilitates water-mediated hydrogen bonding networks. |
| Physical State | Solid (Crystalline) | High lattice energy ensures stability during long-term storage. |
Electronic & Steric Causality in Molecular Design
As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this specific substitution pattern is valuable. The relationship between the C5-chlorine and the C6-amine dictates the molecule's reactivity and biological utility.
The Inductive Effect on Basicity
The electronegative chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent C6-amine.
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Causality: This withdrawal pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid compared to a standard 6-aminoquinoline. In drug design, reducing the basicity of an amine is a proven strategy to enhance passive membrane permeability and mitigate off-target hERG channel liabilities (which typically trap highly basic, positively charged amines).
Conformational Locking via Steric Hindrance
The van der Waals radius of chlorine (1.75 Å) creates substantial steric bulk adjacent to the C6-amine.
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Causality: When the C6-amine is functionalized (e.g., converted into a urea or amide), the adjacent C5-chlorine restricts the rotational freedom of the new substituent. This "conformational locking" pre-organizes the molecule into a specific geometry. When the molecule enters a biological target's binding pocket, the entropic penalty of binding is minimized, frequently resulting in a higher binding affinity (lower Kd).
Chemical Reactivity & Synthetic Workflows
5-Chloroquinolin-6-amine is a bifunctional hub. The C6-amine acts as a nucleophile, while the C5-chlorine acts as an electrophile under transition-metal catalysis .
Fig 1. Divergent chemical reactivity pathways of 5-Chloroquinolin-6-amine.
Step-by-Step Protocol: Urea Formation via Isocyanate Coupling
To exploit the C6-amine for library generation, urea formation is a standard approach.
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Solvent Selection: Dissolve 1.0 equivalent of 5-chloroquinolin-6-amine in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
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Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid, planar quinoline core without acting as a competing nucleophile against the isocyanate.
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Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
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Causality: The nucleophilicity of the quinoline nitrogen (ring N) can lead to unwanted side reactions. Lowering the kinetic energy of the system ensures that the more nucleophilic exocyclic C6-amine reacts selectively.
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Reagent Addition: Add 1.1 equivalents of the desired aryl isocyanate dropwise over 10 minutes.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor consumption of the starting material via LC-MS.
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Isolation: Quench the reaction by pouring it into rapidly stirring ice water. The resulting urea derivative will precipitate. Filter, wash with cold water, and dry under high vacuum.
Self-Validating Analytical Protocols
Trustworthiness in chemical synthesis requires a self-validating system. A single analytical method is insufficient due to the risk of false positives (e.g., co-eluting impurities or mass artifacts). The following workflow ensures orthogonal validation of the synthesized batch.
Fig 2. Self-validating analytical workflow for batch certification.
Step-by-Step Analytical Methodology
Step 1: HPLC-UV (Purity Assessment)
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Method: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
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Causality: The basic quinoline nitrogen causes severe peak tailing on silica-based columns due to secondary interactions with residual silanols. The addition of 0.1% TFA protonates the quinoline nitrogen, ensuring sharp, symmetrical peaks and accurate integration for purity determination (>95% required).
Step 2: LC-MS (Mass & Isotopic Confirmation)
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Method: Electrospray Ionization in positive mode (ESI+).
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Causality: Look for the [M+H]+ peak at m/z 179.0. Crucially, the system validates itself via the chlorine isotopic signature. Because naturally occurring chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, the mass spectrum must show a corresponding [M+2+H]+ peak at m/z 181.0 at approximately 33% the intensity of the parent ion. If this ratio is missing, the structural integrity is compromised.
Step 3: Nuclear Magnetic Resonance (Regiochemical Mapping)
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Method: Acquire ¹H and ¹³C NMR spectra using Dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.
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Causality: While CDCl3 is a standard NMR solvent, the highly polar nature of aminoquinolines often leads to poor solubility and broad, uninterpretable amine peaks due to rapid proton exchange. DMSO-d6 acts as a strong hydrogen-bond acceptor, slowing down the proton exchange rate of the -NH2 group. This allows the amine protons to resolve clearly as a distinct, integrable broad singlet (typically around 5.5 - 6.5 ppm), definitively proving the presence of the free amine.
References
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EPA CompTox Chemicals Dashboard. "5-Chloroquinolin-6-amine". Source: U.S. Environmental Protection Agency. URL:[Link]
